3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one
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Overview
Description
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This compound is known for its unique structure, which includes a chloropyridinyl group attached to a cyclohexenone ring.
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of various medicinal and agricultural chemicals .
Mode of Action
It is known to be involved in Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds , which suggests it may interact with its targets through a similar mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 2-chloro-3-pyridinamine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one
- 2-Chloropyridin-3-ylamine
- 3-Amino-2-chloropyridine
Uniqueness
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a chloropyridinyl group and a cyclohexenone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(2-chloropyridin-3-yl)amino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-11-10(5-2-6-13-11)14-8-3-1-4-9(15)7-8/h2,5-7,14H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMPSRLOXQCZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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